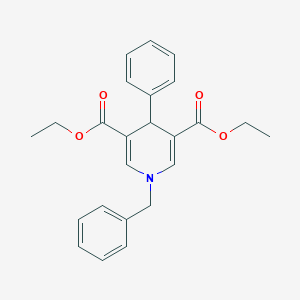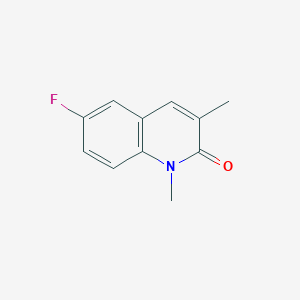
11-trans-LTE4
Vue d'ensemble
Description
11-trans-LTE4 is an isomer of Leukotriene E4 (LTE4). The slow isomerization of the C-11 double bond of LTE4 leads to the formation of 11-trans LTE4 . It is equipotent to LTE4 in contracting guinea pig ileum .
Synthesis Analysis
The synthesis of 11-trans-LTE4 involves the slow isomerization of the C-11 double bond of LTE4 . This process results in the formation of 11-trans-LTE4 .Molecular Structure Analysis
The molecular formula of 11-trans-LTE4 is C23H37NO5S . It contains a total of 66 bonds, including 29 non-H bonds, 6 multiple bonds, 18 rotatable bonds, 6 double bonds, 2 carboxylic acids (aliphatic), 1 primary amine (aliphatic), 3 hydroxyl groups, 1 secondary alcohol, and 1 sulfide .Physical And Chemical Properties Analysis
The physical and chemical properties of 11-trans-LTE4 include a molecular weight of 439.61, and a molecular formula of C23H37NO5S . Further details about its physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Mast Cell Activation Syndromes
11-trans-LTE4 is used in the diagnosis and management of mast cell activation syndromes (MCAS), including both clonal and nonclonal types. Quantitation of urinary metabolites like 11-trans-LTE4 provides significant clues for managing symptomatic patients .
Asthma and Respiratory Diseases
This compound has been shown to be equipotent to LTE4 in contracting guinea pig ileum, suggesting its potential role in asthma and other respiratory diseases where leukotrienes are known to be mediators .
Inflammatory Diseases
11-trans-LTE4 is involved in the activation of human group 2 innate lymphoid cells, which play a role in the inflammatory response. This suggests its application in studying and potentially targeting inflammatory diseases .
Ischemic Stroke Research
Research on leukotriene receptors, including those that would interact with 11-trans-LTE4, provides mechanistic insights into their role in ischemic stroke, indicating a potential application in stroke research .
Platelet Function Research
Recent findings indicate that platelets adhering to neutrophils can produce leukotrienes, including LTE4 and its isomers like 11-trans-LTE4, pointing towards its application in platelet function research .
Each of these applications offers a unique perspective on the role of 11-trans-LTE4 in scientific research, highlighting its importance across various fields of study.
Mayo Clinic Laboratories - Leukotriene E4 Santa Cruz Biotechnology - 11-trans Leukotriene E4 International Immunology - Leukotriene Receptors Springer - Role of Leukotriene Receptors in Ischemic Stroke Wikipedia - Leukotriene E4
Mécanisme D'action
Target of Action
11-trans Leukotriene E4 (11-trans-LTE4) is an isomer of Leukotriene E4 (LTE4). The primary targets of 11-trans-LTE4 are the same as those of LTE4 . LTE4 is known to be involved in the contraction of the guinea pig ileum, indicating that it likely interacts with smooth muscle cells .
Mode of Action
The mode of action of 11-trans-LTE4 involves a slow isomerization of the C-11 double bond of LTE4, leading to the formation of 11-trans-LTE4 .
Biochemical Pathways
The formation of 11-trans-LTE4 from LTE4 is part of the leukotriene metabolic pathway . In this pathway, the enzyme γ-glutamyl transferase initiates the metabolic alterations by enzymatically eliminating the N-terminal γ-glutamyl residue. This reaction is followed by the hydrolysis of the remaining peptide bond, resulting in the elimination of the C-terminal glycine residue . The product formed by these reactions, LTE4, can then undergo slow isomerization to form 11-trans-LTE4 .
Pharmacokinetics
It is known that the compound is formed in reactions between lte4 or 11-trans-lte4 and acetyl coenzyme a . These reactions are catalyzed by a membrane-bound enzyme present in liver, kidney, and other tissues .
Result of Action
The result of the action of 11-trans-LTE4 is similar to that of LTE4, as the two compounds are equipotent in their effects on the guinea pig ileum . This suggests that 11-trans-LTE4, like LTE4, may play a role in the contraction of smooth muscle cells.
Propriétés
IUPAC Name |
(5S,6R,7E,9E,11E,14Z)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h6-7,9-13,16,19-21,25H,2-5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b7-6-,10-9+,12-11+,16-13+/t19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZRAYGBFWZKMX-DVFCZEDWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-trans-LTE4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the metabolic pathway of Leukotriene C4, and how is 11-trans-LTE4 formed?
A1: The metabolism of LTC4 involves modifications of its tripeptide substituent. [, ] Initially, the enzyme γ-glutamyl transferase removes the N-terminal γ-glutamyl residue, resulting in Leukotriene D4 (LTD4). Subsequently, a membrane-bound dipeptidase found in the kidney and other tissues hydrolyzes the remaining peptide bond, eliminating the C-terminal glycine residue and forming Leukotriene E4 (LTE4). [] 11-trans-LTE4 is then formed as a metabolite of LTE4. []
Q2: What are the primary routes of excretion for LTC4 and its metabolites, including 11-trans-LTE4?
A2: Studies in guinea pigs have shown that intravenously administered LTC4 is primarily excreted in bile. [] In these animals, LTE4 and 11-trans-LTE4 undergo N-acetylation and are excreted as N-acetyl-LTE4 and N-acetyl-11-trans-LTE4 in feces. [, ] Human studies suggest that LTE4 is a urinary metabolite after intravenous LTC4 administration. []
Q3: Does the body produce 11-trans-LTE4 naturally, and if so, under what conditions?
A3: Yes, research indicates that 11-trans-LTE4 is produced endogenously during anaphylactic shock in guinea pigs. [] During anaphylaxis, biliary concentrations of 11-trans-LTE4 significantly increased, indicating its generation as a consequence of systemic anaphylaxis. []
Q4: What is the role of ω-oxidation in the metabolism of 11-trans-LTE4?
A4: Studies using rat liver microsomes revealed that both LTE4 and 11-trans-LTE4 undergo ω-oxidation. [] This process involves two sequential enzymatic reactions: ω-hydroxylation followed by oxidation to the corresponding carboxylic acid. This metabolic pathway leads to the formation of ω-hydroxy-11-trans-LTE4 and ω-carboxy-11-trans-LTE4. []
Q5: How does N-acetylation affect the metabolism of 11-trans-LTE4?
A5: N-acetylation, a common metabolic modification, influences the ω-oxidation of LTE4 and its metabolites. Research indicates that N-acetyl-LTE4 and N-acetyl-11-trans-LTE4 are also substrates for ω-oxidation in the liver, although at a slower rate compared to their non-acetylated counterparts. []
Q6: Can dietary intake influence the metabolic profile of individuals exposed to arsenic, and is there a link to 11-trans-LTE4?
A6: Research suggests a potential link between dietary nutrient intake, arsenic exposure, and 11-trans-LTE4 levels. A study analyzing the metabolic profiles of women exposed to different levels of arsenic found that the intake of nutrients involved in arsenic metabolism (methionine, vitamins B2, B6, B12, folate, and zinc) correlated with urinary 11-trans-LTE4 levels. [] This finding suggests that dietary interventions may modulate the metabolic response to arsenic exposure.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B162652.png)











